

An In-depth Technical Guide to the Structure and Function of Iodouracil

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Compound of Interest

Compound Name: *Iodouracil*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure of **5-iodouracil** and its direct relationship to its biological functions, including its roles as an antimetabolite, an enzyme inhibitor, and a radiosensitizer in cancer therapy.

The Chemical Structure of 5-Iodouracil

5-Iodouracil is a halogenated derivative of uracil, a pyrimidine nucleobase.^[1] Its structure consists of a uracil ring with an iodine atom substituted at the 5th position.^{[2][3]} This substitution is critical to its biological activity.

Chemical Properties:

- Molecular Formula: C₄H₃IN₂O₂^{[2][4]}
- Molecular Weight: 237.98 g/mol ^{[2][4]}
- IUPAC Name: 5-iodo-1H-pyrimidine-2,4-dione^[2]
- CAS Registry Number: 696-07-1^{[2][4]}

The presence of the bulky, electronegative iodine atom at the C5 position alters the electronic properties and size of the molecule compared to uracil or thymine (5-methyluracil), enabling it to interact differently with enzymes and nucleic acids.^[1]

Caption: Chemical structure of **5-iodouracil**.

Relation of Structure to Function

5-iodouracil's primary mechanism of action stems from its structural similarity to the natural pyrimidines, uracil and thymine. This allows it to act as an antimetabolite, interfering with normal nucleic acid metabolism.[2][5]

Antimetabolite and Anticancer Activity

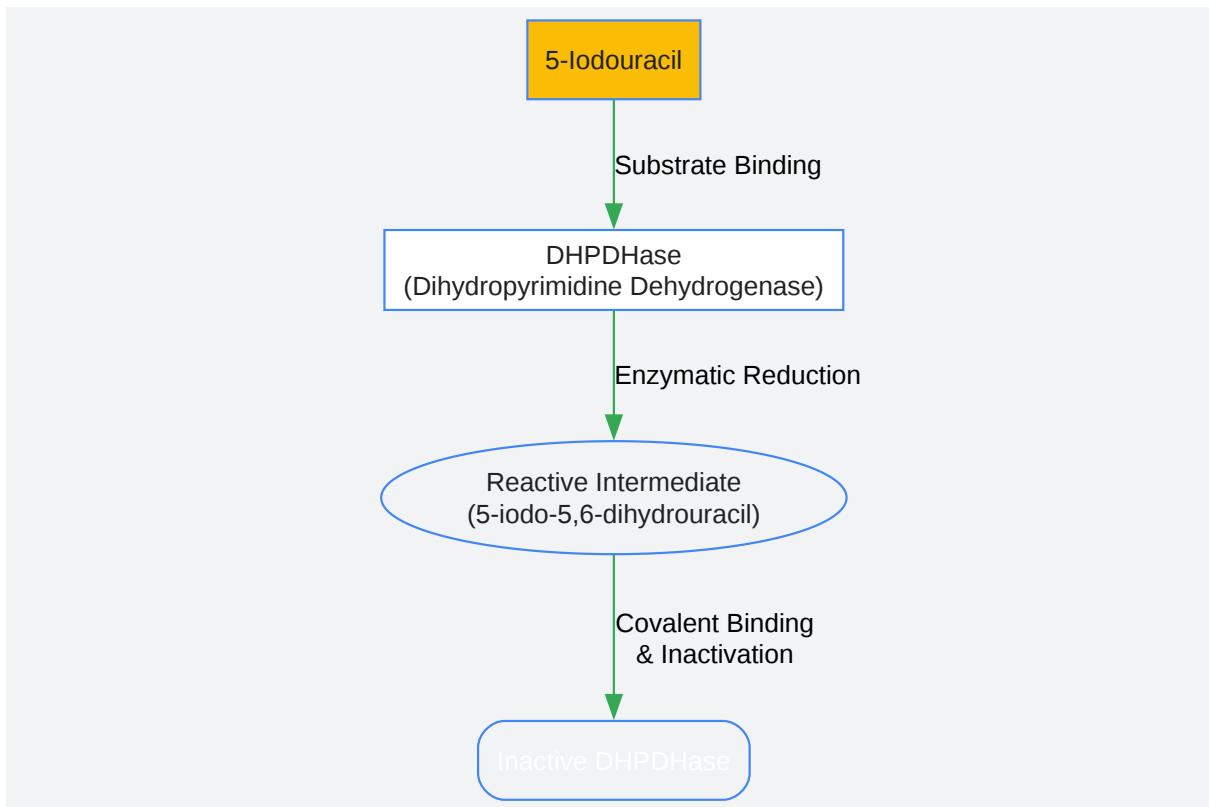
As a pyrimidine analog, **5-iodouracil** can be metabolized by cellular enzymes and incorporated into DNA in place of thymine.[2] This incorporation disrupts the normal function of DNA, leading to cytotoxicity, which is a key aspect of its anticancer properties.[5] It is also a metabolite of the antiviral and radiosensitizing drug idoxuridine (5-iododeoxyuridine, IUdR).[2][6]

Furthermore, N-substituted derivatives of **5-iodouracil** have been synthesized and shown to possess both antibacterial and anticancer activities.[7] For instance, certain cyclohexylmethyl analogs have demonstrated inhibitory effects on the growth of HepG2 liver cancer cells.[7][8]

Enzyme Inhibition

The structure of **5-iodouracil** allows it to bind to the active sites of various enzymes involved in pyrimidine metabolism, acting as an inhibitor.

- Dihydropyrimidine Dehydrogenase (DHPDHase): **5-iodouracil** is a potent, mechanism-based inactivator of DHPDHase, the initial and rate-limiting enzyme in pyrimidine catabolism. [9] The enzyme reduces **5-iodouracil** to a reactive intermediate, 5-iodo-5,6-dihydrouracil, which then covalently binds to and inactivates the enzyme.[9] This inhibition can lead to an increase in the plasma concentrations of other pyrimidines like uracil and thymine.[10]
- Other Enzymes: It has also been reported to be an irreversible inhibitor of the 5-hydroxytryptamine 2B receptor (5-HT2B) and to inhibit the activities of human serum albumin and tyrosine phosphatase.[1]



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Caption: Mechanism of DHPDHase inactivation by 5-**iodouracil**.

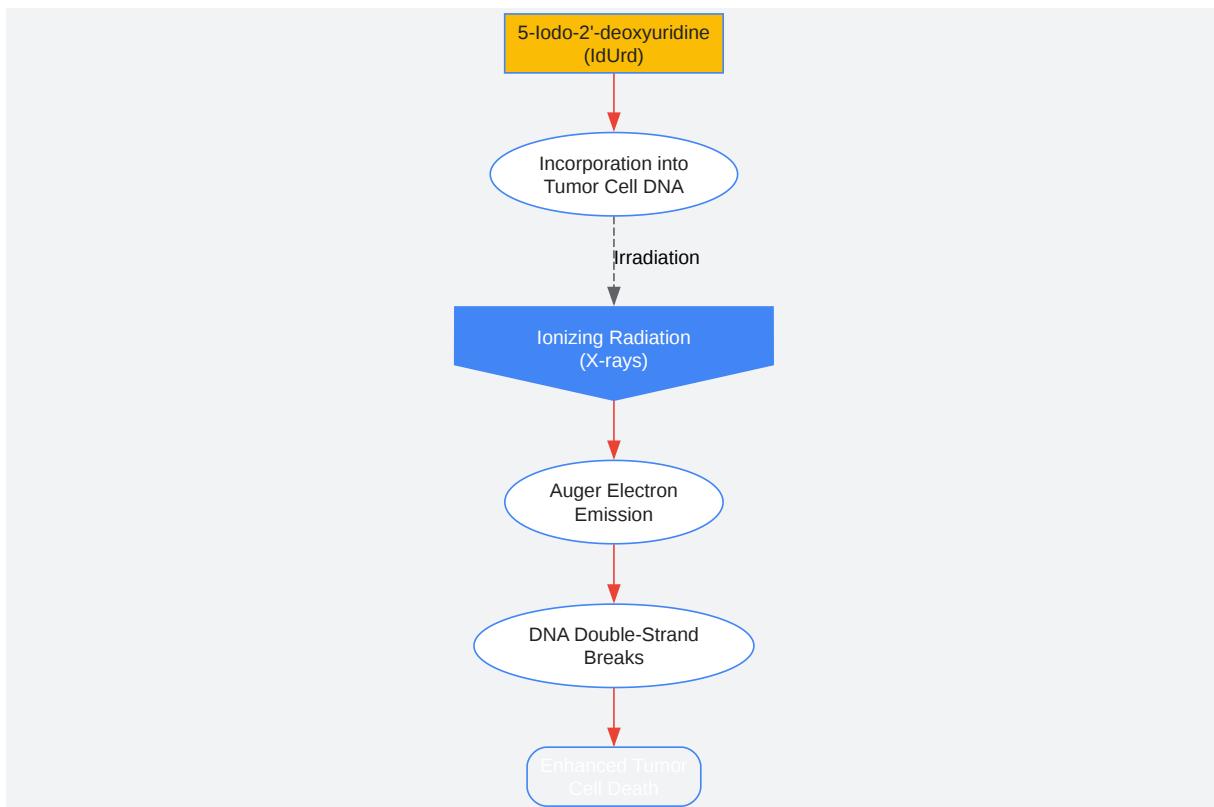
Radiosensitization

One of the most significant functions of 5-**iodouracil** and its nucleoside derivatives (like IdUrd) is their role as radiosensitizers in cancer therapy.^[11] Hypoxic (low oxygen) tumor cells are typically 2 to 3 times more resistant to radiation therapy.^[12] Radiosensitizers are compounds that make these tumor cells more sensitive to the effects of ionizing radiation.^{[11][12]}

The mechanism involves the following steps:

- Incorporation into DNA: The 5-**iodouracil** moiety, typically administered as a nucleoside analog like 5-iodo-2'-deoxyuridine (IdUrd), is incorporated into the DNA of rapidly dividing cancer cells in place of thymidine.^[11]

- Enhanced Radiation Absorption: The iodine atom, having a high atomic number, is more effective at absorbing low-energy photons from X-ray radiation than the atoms in normal DNA bases.
- Auger Electron Cascade: Upon absorption of radiation, the iodine atom releases a shower of low-energy Auger electrons, which cause highly localized and difficult-to-repair damage, such as double-strand breaks, in the DNA.
- Increased Cell Death: This enhanced DNA damage leads to a greater rate of cell death in irradiated cancer cells compared to normal cells.[\[13\]](#)





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